Receptor Selectivity: 60-Fold OX1R Selectivity Defines Nivasorexant's Non-Sedating Pharmacological Profile
Nivasorexant demonstrates potent and highly selective antagonism at human OX1R with an apparent equilibrium dissociation constant (Kb) of 0.69 nM, exhibiting 60-fold selectivity over human OX2R (Kb = 42 nM) [1]. In contrast, FDA-approved DORAs (suvorexant, lemborexant, daridorexant) exhibit dual antagonism with OX2R/OX1R selectivity ratios typically ranging from approximately 0.5 to 3, lacking the pronounced OX1R bias that characterizes nivasorexant [2]. This quantitative selectivity difference is the mechanistic basis for nivasorexant's ability to engage OX1R-mediated pathways without concurrently blocking OX2R, thereby avoiding the sleep-promoting effects intrinsic to DORAs [3].
| Evidence Dimension | OX1R binding affinity and OX2R selectivity |
|---|---|
| Target Compound Data | Kb = 0.69 nM (human OX1R); Kb = 42 nM (human OX2R); 60-fold selective |
| Comparator Or Baseline | DORAs (suvorexant, lemborexant, daridorexant): dual antagonism without pronounced OX1R bias; typical OX2R/OX1R ratios 0.5-3 |
| Quantified Difference | 60-fold OX1R selectivity vs. DORA class with <3-fold OX2R preference |
| Conditions | In vitro functional antagonism assays using recombinant human orexin receptors |
Why This Matters
This selectivity profile enables research applications requiring OX1R-specific pathway interrogation without OX2R-mediated sedation confounds.
- [1] Guide to Pharmacology. nivasorexant Ligand Page. IUPHAR/BPS Guide to Pharmacology. Ligand ID: 12719. Bioactivity Comments: Kb = 0.69 nM (OX1), 42 nM (OX2). View Source
- [2] Roecker AJ, Cox CD, Coleman PJ. Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia. J Med Chem. 2016;59(2):504-530. doi:10.1021/acs.jmedchem.5b00832. View Source
- [3] Williams JT, Bolli M, Brotschi C, et al. Discovery of Nivasorexant (ACT-539313): The First Selective Orexin-1 Receptor Antagonist (SO1RA) Investigated in Clinical Trials. J Med Chem. 2024;67(4):3010-3029. View Source
